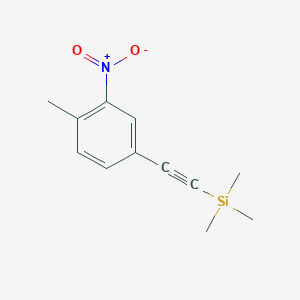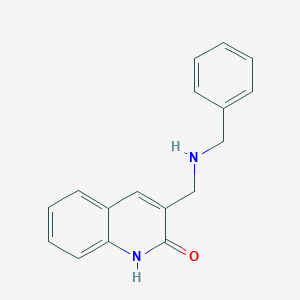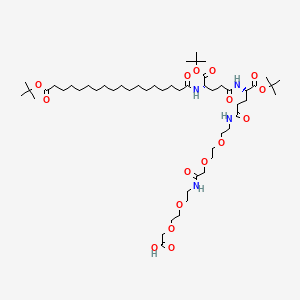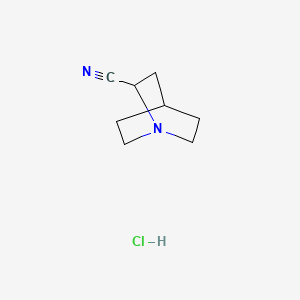![molecular formula C18H31N3Sn B8245097 3-(Tributylstannyl)imidazo[1,2-A]pyrazine](/img/structure/B8245097.png)
3-(Tributylstannyl)imidazo[1,2-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tributylstannyl)imidazo[1,2-A]pyrazine is a chemical compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development. The presence of the tributylstannyl group in this compound makes it particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)imidazo[1,2-A]pyrazine typically involves the reaction of imidazo[1,2-A]pyrazine with a tributylstannyl reagent. One common method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the imidazo[1,2-A]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(Tributylstannyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form different products.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the tributylstannyl group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., iodine, bromine), organometallic reagents (e.g., Grignard reagents), and catalysts (e.g., palladium, copper). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-A]pyrazine derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-(Tributylstannyl)imidazo[1,2-A]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a drug candidate due to its versatile chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Tributylstannyl)imidazo[1,2-A]pyrazine is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, in anticancer research, it may interact with cellular proteins and enzymes involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidine: Another similar compound with a pyrimidine ring, used in various synthetic and medicinal applications.
Uniqueness
3-(Tributylstannyl)imidazo[1,2-A]pyrazine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and functionalization potential. This makes it a valuable compound for specific chemical reactions and applications that other similar compounds may not be suitable for.
特性
IUPAC Name |
tributyl(imidazo[1,2-a]pyrazin-3-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-3-9-4-2-8-6(9)5-7-1;3*1-3-4-2;/h1-3,5H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAYCZCFMNUELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C2N1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


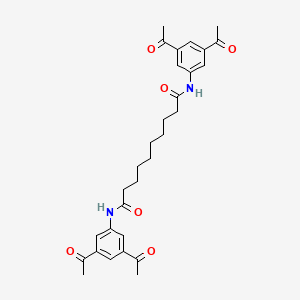


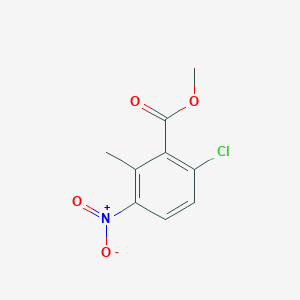

![Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8245069.png)
